Heptyl beta-D-glucopyranoside

Übersicht

Beschreibung

Heptyl-glucosid: ist ein natürlicher, nicht-ionischer Tensid, das aus Zucker und Rizinuspflanzen (Rizinusöl) gewonnen wird. Es ist ein starkes Lösungsvermittler, das es ermöglicht, lipophile Inhaltsstoffe in wasserbasierten Formulierungen zu mischen. Diese pflanzliche Verbindung verbessert die Hautpermeabilität und sorgt für höhere Absorptionsraten für Wirkstoffe .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Heptyl-glucosid wird durch die Reaktion von Glucose mit Heptylalkohol synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators, wie z. B. Salzsäure, um die Bildung der glycosidischen Bindung zwischen der Glucose und dem Heptylalkohol zu erleichtern. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Heptyl-glucosid nach einem ähnlichen synthetischen Weg, jedoch in größerem Maßstab hergestellt. Der Prozess beinhaltet die Verwendung großer Reaktoren und die kontinuierliche Überwachung der Reaktionsbedingungen, um eine gleichbleibende Produktqualität zu gewährleisten. Das Endprodukt wird durch verschiedene Verfahren, wie z. B. Destillation und Kristallisation, gereinigt, um alle Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Heptyl-glucosid unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse-, Oxidations- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Heptyl-glucosid kann in Gegenwart von Wasser und einem sauren oder basischen Katalysator hydrolysiert werden, um Glucose und Heptylalkohol zu ergeben.

Oxidation: Es kann in Gegenwart starker Oxidationsmittel, wie z. B. Kaliumpermanganat, Oxidationsreaktionen eingehen, um entsprechende Carbonsäuren zu bilden.

Hauptprodukte:

Hydrolyse: Glucose und Heptylalkohol.

Oxidation: Entsprechende Carbonsäuren.

Substitution: Verschiedene substituierte Glucoside, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

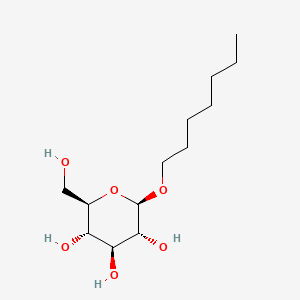

Heptyl beta-D-glucopyranoside has a molecular formula of C13H26O6 and a molecular weight of 278.34 g/mol. It consists of a heptyl group (a seven-carbon aliphatic chain) attached to a glucose molecule, which contributes to its surfactant properties. The compound is characterized by its optical activity, with an observed value of [α]20/D −33±2° in a 5% aqueous solution.

Synthesis and Catalysis

This compound is utilized in the synthesis of various alkyl glycosides through enzymatic methods. For instance, it has been shown to enhance the efficiency of glycosylation reactions using disaccharide phosphorylases. Studies have confirmed the successful synthesis of this compound via nuclear magnetic resonance spectroscopy and mass spectrometry, highlighting its potential in organic synthesis (Winter et al., 2015) .

Crystallography and Thermotropic Properties

Research has explored the crystallography and thermotropic properties of this compound. These studies focus on crystal formation and stability, contributing valuable insights into carbohydrate chemistry (Adasch et al., 1998) . This knowledge is essential for understanding the behavior of sugar-based surfactants under various conditions.

Biological Studies

In biological contexts, this compound serves as a competitive inhibitor for the Na+-dependent D-glucose cotransporter in the small intestine. This application aids in elucidating the interactions between detergents and glucose transport mechanisms, which are critical for nutrient absorption (Vincenzini et al., 1987) . Furthermore, it has been investigated for its effects on amino acid uptake, showcasing its relevance in nutritional biochemistry.

Glycolipids and Vesicle Stability

This compound has been studied for its role in stabilizing vesicles formed by fatty acids such as decanoic acid. Research indicates that glycolipids can significantly affect the stability and electrophoretic mobility of these vesicles, which is crucial for understanding biological membrane dynamics (Ahmad et al., 2014) .

Pharmacological Applications

This compound enhances the bioavailability of poorly soluble drugs, making it a valuable additive in pharmaceutical formulations. Its surfactant properties improve drug solubility and absorption in biological systems .

Case Study: Cytotoxicity Evaluation

A study on triazole-containing alkyl beta-D-glucopyranosides demonstrated that increasing the hydrophobic tail length correlates with increased cytotoxicity in Jurkat cells. The IC50 values decreased from 1198 μM to 24 μM as the hydrophobic tail length increased from eight to sixteen carbons. This finding indicates that this compound and similar compounds can influence cell viability through mechanisms such as mitochondrial depolarization (PMC4333309) .

Summary Table of Applications

Wirkmechanismus

Heptyl glucoside acts as a surfactant by reducing the surface tension between different phases, such as oil and water. It enhances the solubility of hydrophobic compounds in water-based formulations. The compound improves skin permeability by disrupting the lipid bilayer of the skin, allowing for better absorption of active ingredients .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Decyl-glucosid

- Caprylyl-glucosid

- Lauryl-glucosid

Vergleich: Heptyl-glucosid ist aufgrund seines Gleichgewichts zwischen hydrophilen und lipophilen Eigenschaften einzigartig, was es zu einem wirksamen Lösungsvermittler und Tensid macht. Im Vergleich zu Decyl-glucosid und Lauryl-glucosid hat Heptyl-glucosid eine kürzere Alkylkette, die zu seinem nicht schäumenden Charakter beiträgt und es für Formulierungen geeignet macht, bei denen das Schäumen nicht erwünscht ist .

Biologische Aktivität

Heptyl beta-D-glucopyranoside (HBG) is a member of the alkyl glycoside family, which are non-ionic surfactants known for their biocompatibility and biodegradability. This compound, characterized by a heptyl chain linked to a beta-D-glucopyranoside moiety, exhibits various biological activities that make it of interest in pharmaceutical and cosmetic applications. This article reviews the biological activity of HBG, focusing on its cytotoxicity, enzymatic properties, and potential therapeutic uses.

- Molecular Formula : C₁₃H₂₆O₆

- Molecular Weight : 278.345 g/mol

- CAS Number : 78617-12-6

- Synonyms : Heptyl glucoside, n-Heptyl beta-D-glucoside

Research indicates that this compound exhibits cytotoxic effects that vary with the length of the alkyl chain. A study on similar alkyl β-D-glucopyranosides demonstrated that increasing the hydrophobic tail length correlates with increased cytotoxicity. For instance, compounds with longer chains showed lower IC50 values, indicating higher toxicity in Jurkat cells (a human T-cell leukemia cell line) due to mechanisms involving mitochondrial depolarization and caspase activation .

Table 1: IC50 Values of Alkyl β-D-glucopyranosides

| Compound | Hydrophobic Tail | IC50 Value (μM) |

|---|---|---|

| C8G | C8H17 | 1198 |

| C10G | C10H21 | 171 |

| C12G | C12H25 | 89 |

| C14G | C14H29 | 53 |

| C16G | C16H33 | 24 |

This table illustrates the trend where longer alkyl chains lead to increased cytotoxicity, highlighting the importance of hydrophobic interactions in cellular uptake and toxicity .

Enzymatic Activity

This compound can be synthesized through enzymatic processes such as transglycosylation using β-galactosidases. These enzymes facilitate the conversion of d-lactose into various alkyl glycosides, including heptyl derivatives. The catalytic efficiency of different enzyme sources has been explored, revealing significant variances in yield based on the source of β-galactosidase used .

Table 2: Enzymatic Preparation Yields

| Enzyme Source | Reaction Time (h) | Yield (%) |

|---|---|---|

| Almond Meal | 1 | 11.4 |

| Apricot Meal | 3 | 10.2 |

| Fungal Lactase | 6.5 | 5.9 |

The optimization of reaction conditions can significantly enhance product yields, showcasing the potential for industrial applications in producing HBG .

Therapeutic Potential

Emerging studies suggest that HBG has potential therapeutic applications due to its ability to modulate biological pathways. For instance, it has been shown to inhibit specific enzymes involved in metabolic processes, with an inhibition constant reported at approximately 7.8 µM . This inhibition may have implications for drug design, particularly in targeting metabolic disorders.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDYWHLDTIVRJT-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78617-12-6 | |

| Record name | Heptyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078617126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEPTYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU2OC48XBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the formation of micelles by Heptyl-beta-D-glucopyranoside influence its thermodiffusion behavior in water?

A1: Research indicates a significant change in the thermodiffusion coefficient of Heptyl-beta-D-glucopyranoside in water near its critical micelle concentration (cmc) []. This suggests that the formation of micelles significantly impacts the compound's response to temperature gradients. The study observed this behavior both in the presence and absence of a light-absorbing dye, although the effect was more pronounced with the dye. Further investigation revealed that structural modifications, such as changing the alkyl chain length (comparing Heptyl-beta-D-glucopyranoside to Octyl-beta-D-glucopyranoside) also impacted the thermodiffusion behavior near the cmc [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.